6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate is a synthetic organic compound that belongs to the class of benzo[c]chromenes, which are characterized by their fused chromene and benzene rings. This compound is notable for its potential biological activities, particularly in medicinal chemistry.
This compound falls under the category of benzo[c]chromenes, which are known for their diverse pharmacological properties, including antioxidant and anti-inflammatory activities. It is also classified as an ester due to the presence of the benzoate moiety.
The synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate typically involves several key steps:
The reactions are typically monitored using thin-layer chromatography to ensure completion. Characterization of the products can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds .
The molecular structure of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate can be represented by its molecular formula with a molecular weight of approximately 358.4 g/mol. The structural features include:
Property | Value |
---|---|
Molecular Formula | C22H22O5 |
Molecular Weight | 358.4 g/mol |
IUPAC Name | 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate |
InChI | InChI=1S/C22H22O5/c1-13-3... |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3 |
The compound can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate involves its interaction with specific molecular targets:
The compound is typically a solid at room temperature with a specific melting point that can vary based on purity but generally falls within a defined range.
The chemical properties include solubility characteristics in organic solvents and stability under various pH conditions. The compound may exhibit different reactivity based on functional groups present in its structure.
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate has potential applications in:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5